

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,3-propanesultam

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Compound of Interest

Compound Name: *N-(4-Chlorophenyl)-1,3-propanesultam*

CAS No.: 71703-13-4

Cat. No.: B3024123

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **N-(4-Chlorophenyl)-1,3-propanesultam**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the molecular characteristics, a proposed synthesis pathway, and key physicochemical properties. Furthermore, it explores potential therapeutic applications based on the known bioactivity of related sulfonamide and sultam structures, and outlines standard analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities.

Introduction: The Significance of the Sultam Scaffold in Medicinal Chemistry

The sultam scaffold, a cyclic sulfonamide, is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for other functional groups. The incorporation of a sultam moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. N-aryl sultams, in particular, have garnered interest due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The subject of this guide, **N-(4-Chlorophenyl)-1,3-propanesultam**, combines the sultam ring with a 4-chlorophenyl substituent, a common functional group in pharmaceuticals known to enhance binding affinity and modulate metabolic stability. This guide aims to provide a detailed technical resource on this compound for its potential exploration in drug discovery programs.

Molecular Characteristics

N-(4-Chlorophenyl)-1,3-propanesultam, also known by its systematic name 2-(4-chlorophenyl)isothiazolidine 1,1-dioxide, possesses a unique combination of structural features that are of interest in medicinal chemistry.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ ClNO ₂ S	[2]
Molecular Weight	231.7 g/mol	[2]
CAS Number	71703-13-4	[2]
Synonyms	2-(4-chlorophenyl)isothiazolidine 1,1-dioxide	[2]

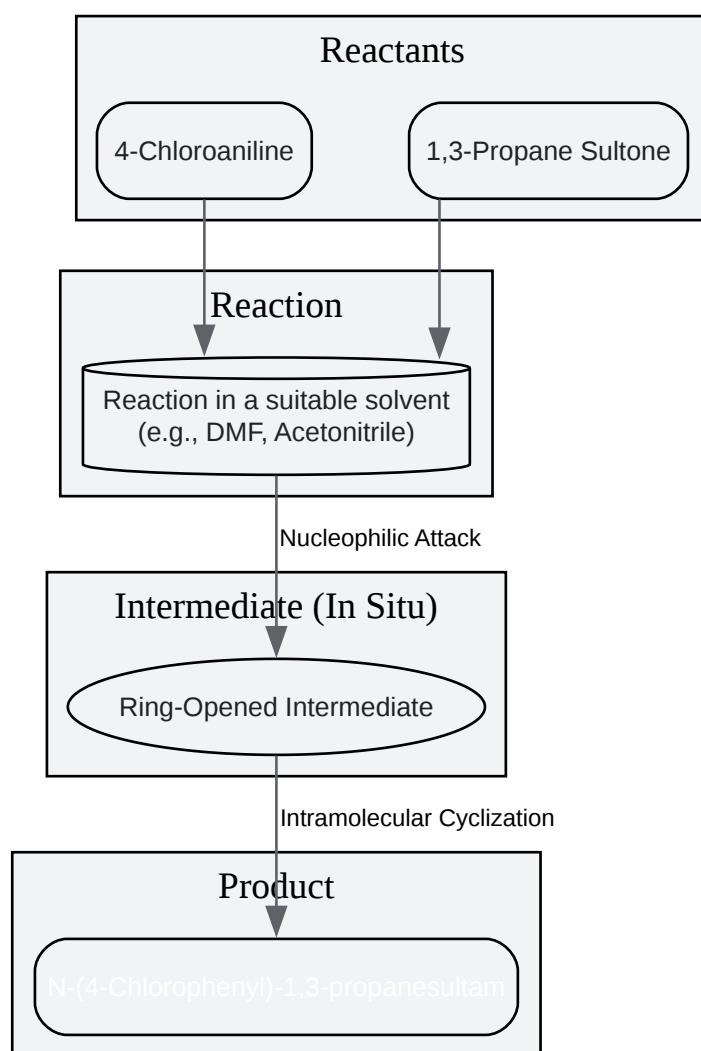
Synthesis and Mechanistic Rationale

While a specific, detailed experimental protocol for the synthesis of **N-(4-Chlorophenyl)-1,3-propanesultam** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on the well-established reactivity of 1,3-

propane sultone with primary amines. The proposed synthesis involves the nucleophilic attack of 4-chloroaniline on the electrophilic carbon of 1,3-propane sultone, leading to the opening of the sultone ring, followed by an intramolecular cyclization to form the final product.

Proposed Synthetic Workflow

The synthesis of **N-(4-Chlorophenyl)-1,3-propanesultam** can be logically approached through a one-pot reaction of 4-chloroaniline and 1,3-propane sultone.



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Caption: Proposed synthesis workflow for **N-(4-Chlorophenyl)-1,3-propanesultam**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

- 4-Chloroaniline
- 1,3-Propane sultone
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Sodium bicarbonate (optional, as a mild base)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DMF.
- **Addition of Reactant:** To the stirred solution, add 1,3-propane sultone (1.1 equivalents) portion-wise at room temperature. The reaction can be mildly exothermic.
- **Reaction Monitoring:** Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

- Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
- Anhydrous Solvent: 1,3-propane sultone is sensitive to moisture and can hydrolyze.
- Excess 1,3-Propane Sultone: To ensure complete consumption of the starting aniline.
- Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Physicochemical Properties

While a comprehensive experimental dataset for **N-(4-Chlorophenyl)-1,3-propanesultam** is not readily available, its properties can be estimated based on its structure and data from analogous compounds.

Property	Predicted/Estimated Value	Rationale/Comparison
Melting Point	Solid at room temperature	The presence of the polar sultam group and the aromatic ring would likely lead to a crystalline solid structure.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in non-polar solvents (e.g., hexane).	The polar sultam moiety will contribute to solubility in polar solvents, while the chlorophenyl group provides some lipophilicity.
LogP	2.0 - 3.0	The chlorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring.
pKa	Weakly acidic	The proton on the nitrogen is part of a sulfonamide and is expected to be weakly acidic.

Potential Applications in Drug Development

The structural motifs within **N-(4-Chlorophenyl)-1,3-propanesultam** suggest several potential avenues for its application in drug discovery and development.

As a Scaffold for Bioactive Molecules

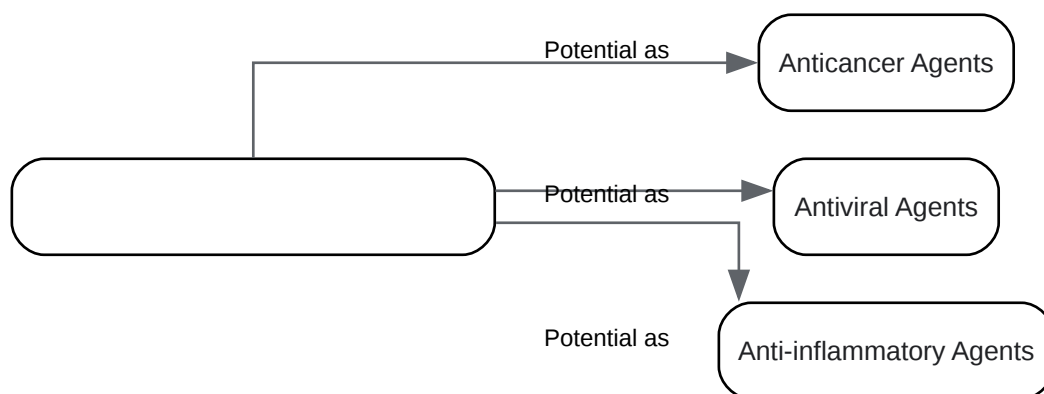
The N-aryl sultam core is a versatile scaffold. The 4-chlorophenyl group can be further functionalized, and the sultam ring can be modified to explore a range of biological targets. The known biological activities of sulfonamides and other sultam-containing compounds include:

- **Anticancer Activity:** Many sulfonamide derivatives exhibit anticancer properties.[\[1\]](#)
- **Antiviral Activity:** The sultam moiety has been incorporated into compounds with demonstrated antiviral efficacy.[\[1\]](#)

- Anti-inflammatory Effects: Certain sulfonamides are known to possess anti-inflammatory properties.[1]

As a Bioisosteric Replacement

The sultam ring can serve as a bioisostere for other functional groups, such as carboxylic acids or other heterocyclic rings. This can lead to improved pharmacokinetic profiles, such as increased metabolic stability or enhanced cell permeability.



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Caption: Potential therapeutic applications of **N-(4-Chlorophenyl)-1,3-propanesultam**.

Analytical Characterization

The structural elucidation and purity assessment of **N-(4-Chlorophenyl)-1,3-propanesultam** can be achieved using a combination of standard analytical techniques.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the propane sultam ring.
 - ^{13}C NMR will confirm the number of unique carbon atoms and their chemical environments.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also aid in structural confirmation.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm^{-1} and 1180-1140 cm^{-1}) and C-N and C-S bonds will be present.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point.
- Gas Chromatography-Mass Spectrometry (GC-MS): Depending on its volatility and thermal stability, GC-MS could also be employed for analysis.

Conclusion

N-(4-Chlorophenyl)-1,3-propanesultam represents a chemical entity with significant potential for exploration in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the known biological importance of the N-aryl sultam scaffold, makes it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its molecular characteristics, a logical synthetic approach, and outlines its potential applications and analytical characterization, thereby serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the biological activities of this compound is warranted.

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